![molecular formula C22H29ClN8 B12428257 N-[5-[4-[bis(trideuteriomethyl)amino]piperidin-1-yl]pyridin-2-yl]-4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B12428257.png)
N-[5-[4-[bis(trideuteriomethyl)amino]piperidin-1-yl]pyridin-2-yl]-4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)pyrimidin-2-amine
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Overview
Description
N-[5-[4-[bis(trideuteriomethyl)amino]piperidin-1-yl]pyridin-2-yl]-4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)pyrimidin-2-amine is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[4-[bis(trideuteriomethyl)amino]piperidin-1-yl]pyridin-2-yl]-4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)pyrimidin-2-amine involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the piperidine and pyridine intermediates, followed by their coupling with the pyrazole and pyrimidine moieties
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-[4-[bis(trideuteriomethyl)amino]piperidin-1-yl]pyridin-2-yl]-4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[5-[4-[bis(trideuteriomethyl)amino]piperidin-1-yl]pyridin-2-yl]-4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-[4-[bis(trideuteriomethyl)amino]piperidin-1-yl]pyridin-2-yl]-4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Biological Activity
N-[5-[4-[bis(trideuteriomethyl)amino]piperidin-1-yl]pyridin-2-yl]-4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)pyrimidin-2-amine, also referred to as Cdk4-In-1, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activity as a selective inhibitor of cyclin-dependent kinase 4 (CDK4). This section explores its mechanisms, efficacy, and case studies related to its biological activity.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C23H30ClN7 |
Molecular Weight | 467.98 g/mol |
XLogP3-AA | 3.3 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 8 |
Rotatable Bond Count | 10 |
Cdk4-In-1 functions primarily by inhibiting the activity of CDK4, a key regulator of the cell cycle. CDK4, when activated by cyclin D, phosphorylates the retinoblastoma protein (Rb), leading to cell cycle progression from the G1 phase to the S phase. By inhibiting CDK4, Cdk4-In-1 effectively halts this progression, thereby exerting anti-proliferative effects on cancer cells.
Biological Activity and Efficacy
Research indicates that Cdk4-In-1 displays potent inhibitory activity against various cancer cell lines. In vitro studies have shown that it can significantly reduce cell viability in melanoma and breast cancer models. The compound's selectivity for CDK4 over other kinases is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Case Studies
- Melanoma Cell Lines : In a study conducted on melanoma cell lines, treatment with Cdk4-In-1 resulted in a dose-dependent decrease in cell proliferation. The IC50 values were determined to be in the low micromolar range, indicating strong potency against these cells.
- Breast Cancer Models : Another study focused on breast cancer models demonstrated that Cdk4-In-1 not only inhibited cell growth but also induced apoptosis in a significant percentage of treated cells. The combination of Cdk4 inhibition with standard chemotherapy agents showed enhanced therapeutic effects compared to monotherapy.
- Combination Therapies : Preliminary data suggest that Cdk4-In-1 may enhance the efficacy of existing treatments when used in combination with other targeted therapies or chemotherapeutics. This synergistic effect could lead to improved outcomes in patients with resistant tumors.
Safety and Toxicology
While detailed toxicological data specific to Cdk4-In-1 are still emerging, initial assessments indicate a favorable safety profile. In preclinical studies, adverse effects were minimal at therapeutic doses, although long-term studies are necessary to fully understand the compound's safety in clinical settings.
Properties
Molecular Formula |
C22H29ClN8 |
---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
N-[5-[4-[bis(trideuteriomethyl)amino]piperidin-1-yl]pyridin-2-yl]-4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C22H29ClN8/c1-14(2)20-19(21(23)29-28-20)17-7-10-24-22(26-17)27-18-6-5-16(13-25-18)31-11-8-15(9-12-31)30(3)4/h5-7,10,13-15H,8-9,11-12H2,1-4H3,(H,28,29)(H,24,25,26,27)/i3D3,4D3 |
InChI Key |
JKFGTURSEBTJIZ-LIJFRPJRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1CCN(CC1)C2=CN=C(C=C2)NC3=NC=CC(=N3)C4=C(NN=C4Cl)C(C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C1=C(C(=NN1)Cl)C2=NC(=NC=C2)NC3=NC=C(C=C3)N4CCC(CC4)N(C)C |
Origin of Product |
United States |
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